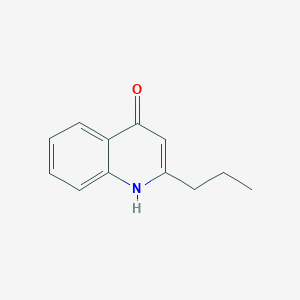

4-Hydroxy-2-propylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the realm of medicinal chemistry and chemical biology. orientjchem.orgresearchgate.netbohrium.com Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework that can interact with a variety of biological targets. orientjchem.org This has led to the development of numerous quinoline-based drugs with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties. orientjchem.orgbohrium.comnih.gov The versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and reduce side effects. orientjchem.orgresearchgate.net

Overview of 4-Hydroxy-2-propylquinoline as a Target for Scientific Investigation

Within the broad family of quinoline derivatives, this compound has garnered specific interest from the scientific community. The presence of a hydroxyl group at the 4-position and a propyl group at the 2-position are key determinants of its biological activity. Research has primarily focused on its potential as an antimicrobial and anticancer agent. The alkyl chain at the C-2 position, in this case, a propyl group, is believed to influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.

Historical Context of Quinolone and Quinoline Research Pertaining to Hydroxylated and Alkyl-Substituted Derivatives

The history of quinoline research dates back to the 19th century, with the isolation of quinoline from coal tar in 1834. rsc.org However, the therapeutic potential of quinoline derivatives came to the forefront with the discovery of the antimalarial properties of quinine. The development of synthetic quinolone antibiotics, starting with nalidixic acid in the 1960s, marked a significant milestone in the field. rsc.orgnih.gov This spurred extensive research into the structure-activity relationships of quinoline and quinolone compounds.

Early investigations into alkyl-substituted quinolones in the 1940s revealed their antibiotic properties, particularly against Gram-positive bacteria. mdpi.com These studies laid the groundwork for later discoveries, including the role of 4-hydroxy-2-alkylquinolines (HAQs) in bacterial cell-to-cell communication, also known as quorum sensing. wikipedia.orgnih.gov The hydroxyl group at the 4-position is a common feature in many biologically active quinoline derivatives and is known to exist in tautomeric equilibrium with the 4-quinolone form, which can significantly influence the compound's biological activity. acs.orgnih.govrsc.orgresearchgate.net The exploration of various alkyl substitutions at different positions of the quinoline ring has been a continuous effort to modulate the pharmacological profile of these compounds. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13-9/h3-4,6-8H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOXASWRFTXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4 Hydroxy 2 Propylquinoline and Derivatives

Tautomeric Equilibrium Studies of the 4-Hydroxyquinolinone System and its Impact on Reactivity

The 4-hydroxyquinoline (B1666331) system, including 4-hydroxy-2-propylquinoline, exists in a state of tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. oup.commdpi.com Extensive studies, including spectroscopic analyses and computational calculations, have been conducted to understand the predominant tautomeric form and its influence on the molecule's reactivity.

At physiological pH, the 4-quinolone tautomer is generally the predominant form. oup.com This equilibrium is crucial as it dictates the electronic properties and, consequently, the chemical behavior of the molecule. The 4-quinolone form possesses both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a hydroxyl group that can also act as a hydrogen bond donor. This arrangement facilitates intermolecular interactions and influences the molecule's solubility and crystal packing.

Quantum mechanical calculations and Nuclear Magnetic Resonance (NMR) studies have provided further insight into this equilibrium. For analogous compounds, the absence of a characteristic enolic proton signal in the ¹H NMR spectrum supports the predominance of the 4-keto (quinolone) form in solution. This tautomeric preference is a key factor in the reactivity of the quinoline (B57606) nucleus, particularly at the C-3 position, by influencing the electron distribution within the heterocyclic ring system. arabjchem.org Computational studies on substituted 4-hydroxyquinolines have consistently shown the keto tautomer to be more stable. researchgate.net

The equilibrium can be represented as follows:

Figure 1: Tautomeric Equilibrium of the 4-Hydroxy-2-propylquinolinone System

[A diagram showing the chemical structures of the this compound (enol form) and its tautomer, 2-propyl-2,3-dihydroquinolin-4(1H)-one (keto form), with an equilibrium arrow between them, indicating the predominance of the keto form.]

This equilibrium is not static and can be influenced by factors such as the solvent, temperature, and the presence of substituents on the quinoline ring. The predominance of the quinolone form activates the C-3 position for both electrophilic and nucleophilic attack.

Reaction Mechanisms at the Quinoline Nucleus, Specifically at C-3, C-4, and C-2 Positions

The reactivity of the this compound nucleus is dictated by the interplay of the electron-donating hydroxyl group at the C-4 position and the electron-withdrawing nature of the heterocyclic nitrogen atom and the carbonyl group in the predominant quinolone tautomer. This leads to distinct reactivity patterns at the C-2, C-3, and C-4 positions.

The C-3 position is particularly activated. arabjchem.org The enolate character of the C-3 position, arising from the tautomeric equilibrium, makes it highly nucleophilic and susceptible to electrophilic substitution. This high reactivity is a result of the combined electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the adjacent carbonyl group in the quinolone form. arabjchem.org This has been exploited for various C-C and C-heteroatom bond-forming reactions, including:

Mannich-type reactions: Reaction of 3-acetyl-4-hydroxy-1-phenyl/methyl quinolin-2(1H)-one with formaldehyde (B43269) and a secondary amine leads to the formation of 4-hydroxy-3-(3-substitutedpropanoyl)-1-phenyl/methyl quinolin-2(1H)-one derivatives. innovareacademics.in

Allylation and Benzylation: The C-3 position of the parent 4-hydroxy-2(1H)-quinolone can undergo allylation and iridium-catalyzed benzylation. arabjchem.org

The C-4 position , bearing the hydroxyl group, can undergo reactions typical of a hydroxyl or its keto tautomer. The hydroxyl group can be converted into a better leaving group, such as a carbamate, which can then direct further functionalization. For instance, an O-carbamoyl group at C-4 can facilitate an anionic ortho-Fries rearrangement to introduce a carboxamide group at the C-3 position. chemrxiv.orgchemrxiv.org The C-4 hydroxyl group can also be a site for derivatization, such as in the synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) derivatives, which proceeds via the corresponding carboxylic acid. arabjchem.org

The C-2 position , substituted with the propyl group, is less reactive towards electrophilic or nucleophilic attack compared to the C-3 position. However, C-H functionalization at the C-2 position of the quinoline ring has been achieved through metal-catalyzed reactions, often directed by an N-oxide. chemrxiv.orgchemrxiv.org The propyl group itself can potentially undergo oxidation or other transformations under specific reaction conditions, although this is less commonly the primary focus of reactivity studies on this scaffold.

Derivatization Pathways and Product Characterization for Research Applications

The versatile reactivity of the this compound scaffold allows for the synthesis of a wide range of derivatives for research purposes. These derivatization strategies often target the C-3 and C-4 positions to modulate the compound's properties.

One common pathway involves the derivatization of the C-4 position. For example, 2-propylquinoline-4-carboxylic acid can be converted to its corresponding carbohydrazide (B1668358), which then serves as a versatile intermediate. Condensation of 2-propylquinoline-4-carbohydrazide with various aromatic and heteroaromatic aldehydes under microwave-assisted conditions yields a series of N'-benzylidene-2-propylquinoline-4-carbohydrazide derivatives. arabjchem.org

Another significant derivatization route is the functionalization at the C-3 position. Starting from 3-acetyl-4-hydroxy-1-phenyl/methyl quinolin-2(1H)-one, Mannich reactions with formaldehyde and various secondary amines introduce a 3-substituted propanoyl side chain. innovareacademics.in These derivatives can be further modified, for instance, by reaction with substituted anilines to form imino derivatives. innovareacademics.in

The characterization of these derivatives relies on a combination of spectroscopic techniques.

Interactive Data Table: Spectroscopic Data of Selected this compound Derivatives

| Compound Name | UV-Vis (λmax, nm) | IR (KBr, cm⁻¹) | Key ¹H NMR and ¹³C NMR Data | Reference |

| N'-Benzylidene-2-propylquinoline-4-carbohydrazide | 212, 225, 236, 257, 314 | 3358 (N-H), 1683 (C=O hydrazide), 1604 (C=C aromatic), 1589 (C=N) | - | arabjchem.org |

| N'-(4-Chlorobenzylidene)-2-propylquinoline-4-carbohydrazide | 221, 228, 250, 260, 308 | 3376 (N-H), 1689 (C=O hydrazide), 1616 (C=C aromatic), 1593 (C=N), 826 (C-Cl) | - | arabjchem.org |

| N'-(4-Ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 225, 227, 255, 272, 338 | 1682 (C=O hydrazide), 1602 (C=C aromatic), 1572 (C=N), 1116 (C-O of OEt) | - | arabjchem.org |

| 4-Hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one | Not reported | 1629.85 (C=O acetyl), 1606.70 (C=O cyclic amide) | - | innovareacademics.in |

| 4-Hydroxy-3-(3-(4-methylpiperazin-1-yl)propanoyl)-1-phenylquinolin-2(1H)-one | Not reported | 3041.74 (aromatic C-H), 1629.85 (C=O acetyl), 1606.70 (C=O cyclic amide) | - | innovareacademics.in |

These derivatization pathways provide access to a library of compounds with modified electronic and steric properties, which are valuable for exploring structure-activity relationships in various research contexts.

Structure Activity Relationship Sar Investigations of 4 Hydroxy 2 Propylquinoline Analogs

Impact of Substituents on Quinoline-Hydrazide Congeners and Bioactivity

The introduction of a hydrazide-hydrazone moiety [-C(=O)NHN=CH-] to the quinoline (B57606) core is a common strategy to enhance bioactivity. The nature and position of substituents on the aryl ring linked to the hydrazone group significantly modulate the biological activity of these congeners. arabjchem.orgresearchgate.netresearchgate.netnih.gov

Notably, the compound 2-propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide, which features a heteroaromatic pyridine (B92270) ring instead of a substituted phenyl ring, emerged as the most potent antibacterial agent in the series. This highlights the significant role that different aromatic systems can play in determining bioactivity. arabjchem.org

Table 1: Antibacterial Activity of 2-Propylquinoline-4-carbohydrazide-hydrazone Derivatives arabjchem.org

| Compound ID | Substituent on Benzylidene/Methylene (B1212753) Moiety | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| 10a | Unsubstituted Benzylidene | 1.56 - 12.50 |

| 10b | 4-Chlorobenzylidene | 3.13 - 12.50 |

| 10e | 2-Nitrobenzylidene | 1.56 - 6.25 |

| 10f | 4-Hydroxy-3-methoxybenzylidene | 6.25 - 25.00 |

| 10j | Pyridine-3-ylmethylene | 0.39 - 1.56 |

Influence of Alkyl Chain Length and Branching on Biological Activity of Alkylquinolines

The alkyl group at the C-2 position of the quinoline ring is a critical determinant of biological activity. SAR studies have consistently shown that the length and branching of this alkyl chain significantly influence the antimicrobial and other pharmacological properties of alkylquinolines. mdpi.com

For 4-hydroxy-2-quinolone analogs, the length of the alkyl chain has a dramatic impact on antimicrobial activities. nih.gov A balance between hydrophobicity and hydrophilicity is essential for optimal activity. Generally, increasing the alkyl chain length enhances lipophilicity, which can improve the molecule's ability to permeate microbial cell membranes. researchcommons.org However, there is often an optimal chain length, beyond which activity may decrease due to reduced water solubility or steric hindrance. mdpi.comresearchcommons.org For instance, studies on various cationic surfactants show that medium-length alkyl chains (C12-C14) often exhibit the highest antimicrobial activity. researchcommons.org

In a specific study on 4-hydroxy-2-quinolone analogs with long alkyl side chains at the C-3 position, a nonyl (C9) group was found to confer more potent antifungal activity against Aspergillus flavus than a tridecyl (C13) group when paired with the same substituent on the quinoline core. nih.gov Furthermore, naturally occurring alkylquinolines often feature odd-numbered carbon chains, with heptyl (C7) and nonyl (C9) being particularly prominent. mdpi.compnas.org The presence of branched alkyl chains has also been reported, adding another layer of structural diversity and potential for modulating bioactivity. mdpi.com

Table 2: Effect of Alkyl Chain Length on Antifungal Activity of 4-Hydroxy-6-bromo-2-quinolone Analogs nih.gov

| Compound ID | Alkyl Chain at C-3 | Antifungal Activity (IC₅₀ in µg/mL) vs. A. flavus |

|---|---|---|

| 3j | Nonyl (C9) | 1.05 |

| 3k | Tridecyl (C13) | > 100 |

| Amphotericin B (Control) | 1.18 |

Role of Aromatic and Heteroaromatic Moieties in Determining Activity Profiles

The fusion of additional aromatic or heteroaromatic rings to the quinoline scaffold, or their attachment as substituents, is a key strategy in medicinal chemistry to create hybrid molecules with enhanced or novel biological activities. researchgate.netrsc.org The quinoline core itself, a fusion of benzene (B151609) and pyridine rings, is a privileged pharmacophore. arabjchem.orgorientjchem.org

The introduction of different aromatic systems can influence properties like DNA binding affinity, lipophilicity, and target specificity. biointerfaceresearch.com For example, in the context of quinoline-hydrazide congeners, replacing a substituted phenyl ring with a pyridine ring led to a significant increase in antibacterial potency. arabjchem.org This suggests that the nitrogen atom in the pyridine ring may engage in specific hydrogen bonding or other interactions with the biological target that are not possible for the carbocyclic phenyl ring.

Furthermore, the strategic placement of heteroaryl groups can be crucial. Studies on quinoline-imidazole hybrids have shown that substitution on the quinoline part can enhance activity, while substitution on the imidazole (B134444) nucleus is generally not favorable. rsc.org This underscores the importance of not just the type of heteroaromatic moiety used, but also its point of attachment and substitution pattern. The combination of quinoline with other heterocycles like oxadiazole has also been explored to generate potent antiproliferative agents. researchgate.net

Table 3: Comparison of Phenyl vs. Heteroaromatic Moieties in 2-Propylquinoline-4-carbohydrazide (B4263686) Derivatives arabjchem.org

| Compound ID | Terminal Moiety | General Activity Profile |

|---|---|---|

| 10a-f | Substituted Phenyl | Moderate to Good Antibacterial Activity |

| 10g | Pyrrole | Good Antibacterial Activity |

| 10j | Pyridine | Excellent Antibacterial Activity (Most Potent in Series) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uran.ua By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding rational drug design and prioritizing synthetic efforts. nih.govmdpi.com

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological, among others. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a regression model that links these descriptors to the observed biological activity (e.g., IC₅₀). nih.gov

For quinoline derivatives, QSAR studies have been employed to predict activities ranging from anticancer to antimicrobial. nih.gov For instance, a reliable QSAR model could be built to predict the inhibitory activity of quinoline derivatives towards P-glycoprotein, a key protein in cancer multidrug resistance. nih.gov The quality and predictive power of a QSAR model are assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A statistically robust model can then be used to screen virtual libraries of compounds to identify promising candidates for synthesis and testing. uran.uamdpi.com

Table 4: Conceptual Framework of a QSAR Model

| Component | Description | Example for Quinoline Derivatives |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity. | A set of 4-hydroxy-2-propylquinoline analogs with their corresponding IC₅₀ values against a specific bacterial strain. |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of a molecule. | LogP (hydrophobicity), Polar Surface Area (PSA), Dipole Moment, Molecular Weight. |

| Mathematical Model | An equation that correlates descriptors with biological activity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Validation | Statistical assessment of the model's robustness and predictive ability. | Internal validation (cross-validation, Q²) and external validation (predicting activity of a test set). uran.ua |

Pharmacophore Elucidation for Ligand-Target Interactions

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Pharmacophore elucidation is the process of identifying this three-dimensional arrangement of essential features. This model serves as a template for designing or identifying new molecules that can bind to the target and elicit a desired biological response. nih.gov

A pharmacophore model is composed of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov

For quinoline-based compounds, a pharmacophore model might include the quinoline ring system as a hydrophobic and/or aromatic feature, the hydroxyl group at C-4 as a hydrogen bond donor/acceptor, and the nitrogen atom in the quinoline ring as a hydrogen bond acceptor. The alkyl chain at C-2 would contribute a key hydrophobic feature. By aligning a set of active molecules and identifying their common features, a consensus pharmacophore can be developed. This model can then be used to screen large chemical databases to find novel scaffolds that match the pharmacophoric requirements, a process known as virtual screening. nih.govnih.gov

Table 5: Common Pharmacophoric Features for Kinase Inhibitors (A Common Target for Quinolines)

| Pharmacophoric Feature | Potential Role in Ligand-Target Interaction | Corresponding Moiety in this compound |

|---|---|---|

| Aromatic Ring | Participates in π-π stacking interactions with aromatic amino acid residues. | Quinoline bicyclic system. |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups in the binding site (e.g., backbone NH). | Quinoline nitrogen, Oxygen of the hydroxyl/keto group. |

| Hydrogen Bond Donor | Forms hydrogen bonds with acceptor groups in the binding site (e.g., backbone C=O). | Hydrogen of the hydroxyl group. |

| Hydrophobic Group | Occupies hydrophobic pockets within the binding site. | Propyl chain at C-2, Benzene ring portion. |

Conformational Requirements for Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For a ligand to interact effectively with a receptor's binding site, it must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." Understanding the conformational requirements for a series of compounds is therefore a key aspect of SAR.

In this compound, the molecular conformation is influenced by several factors. The quinoline ring system is largely planar. Quantum mechanical calculations and NMR studies have indicated that the molecule exists in a tautomeric equilibrium, favoring the 4-keto form (a quinolone). This is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen atom, which helps to maintain the planarity of this part of the molecule.

The propyl group at the C-2 position, however, introduces conformational flexibility. This alkyl chain can rotate around its single bonds. To minimize steric clashes with the aromatic system, the propyl group may adopt a specific conformation, such as a gauche conformation. The specific spatial orientation of this propyl group can be crucial for fitting into a hydrophobic pocket within the target protein. Any modification to the molecule that restricts its conformational freedom, for example by introducing rigid linkers or bulky groups, can have a profound impact on its biological activity by either locking it into a bioactive conformation or preventing it from adopting one. mdpi.com

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 4-Hydroxy-2-propylquinoline, and a potential protein target.

In one study, 4-hydroxy-2-quinolone carboxamide derivatives were docked into the allosteric site of soybean lipoxygenase (PDB: 3PZW), a model for human lipoxygenases which are involved in inflammation. mdpi.com The docking scores indicated strong binding affinities, with key interactions involving hydrogen bonding and hydrophobic contacts that stabilize the ligand within the receptor's binding pocket. mdpi.com Similarly, other quinolone analogues have been evaluated as inhibitors of DNA gyrase, a crucial bacterial enzyme, with docking studies revealing critical interactions with amino acid residues like Asp87 and Arg91. jppres.com

These findings suggest that this compound would likely exhibit favorable binding to various protein targets, with the 2-propyl group contributing to hydrophobic interactions within the binding site, potentially enhancing binding affinity and selectivity.

Table 1: Representative Molecular Docking Results for Quinolone Analogues

Compound/Analogue Protein Target (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Reference Quinolone-Carboxamide Derivative (3h) Soybean Lipoxygenase (3PZW) -8.8 Not specified [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRgvUZx77mt-Ueu6jeqwpO252NjeHH6ntbcq5oAITh9z0o4Lx-PXAgdeHnGdw4qigbcuziAoz0q6S_53Xi9NSuwpwaN82Y9g8G2n0B99IoXIsj6XG2196hFzxG6nnikgtfOg%3D%3D)] Quinolone-Carboxamide Derivative (3s) Soybean Lipoxygenase (3PZW) -8.4 Not specified [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRgvUZx77mt-Ueu6jeqwpO252NjeHH6ntbcq5oAITh9z0o4Lx-PXAgdeHnGdw4qigbcuziAoz0q6S_53Xi9NSuwpwaN82Y9g8G2n0B99IoXIsj6XG2196hFzxG6nnikgtfOg%3D%3D)] 4-oxo-1,4-dihydroquinoline derivatives E. coli DNA Gyrase Not specified Asp87, Thr88, Arg91, Met92 [ jppres.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhrxl-P-d7_S_oXs4V77gqsROyZs9n_-YfzIYTAoBr2aBSZHQ-vn8Vgwj8qxRDHovEPmV-Ih0a8YXzVl7cXzeSbd7NWHv63_c2w4u6JRHx7PWswG17HX5oEJZQtXfVZak-qN4LFBNYj-K4JbXgZK4s5WMbImWI)] Amino-quinoline derivative (Ia) PqsR (MvfR) Not specified Tyr258, Leu207, Leu208, Arg209 [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNwiAq0_6coQcSQTJye1Fw5cg1E5RGozfTxw13sqBpx5SvJJGhwoQM5njjpVMtjmwcQx2Oeo5WRoGTPA5oNrpC98_FDsMvE7faZAHwXkXaewNCaTJ6Q0W80PhD7bLQns2dY45Ba8hCeG--oP4%3D)]

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

For the 4-hydroxy-2-quinolone scaffold, DFT studies have been performed to understand its fundamental properties. Calculations on the closely related 4-hydroxy-1-methyl-2(1H)-quinolone, using the B3LYP functional, have determined its optimized geometry and vibrational frequencies. ajbasweb.comresearchgate.net Such studies also compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a large gap implies high stability and low reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the quinolone core, the oxygen atoms of the hydroxyl and carbonyl groups are typically the most electron-rich sites, making them susceptible to electrophilic attack and key points for hydrogen bonding.

Applying these principles to this compound, one would expect the electron-donating nature of the propyl group to subtly influence the electronic distribution within the quinoline (B57606) ring system, potentially affecting its reactivity and interaction with biological targets.

Table 2: Calculated Quantum Chemical Properties for Quinolone Analogues using DFT

Compound/Analogue Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Reference 4-hydroxy-1-methyl-2(1H)-quinolone DFT/B3LYP/6-31G -8.54 -3.81 4.73 [ ajbasweb.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUGmE479yxt8Vt_h_FMI6MADyDYC_xWgBg0E0pvL5nXIiAVRSIuOMiQQo2fExRX-YCgzFeaxyzOkyBVzDjxTolkn5AdZkokTZa5zH0GJ0b2qomzYDZIiIV50K_xqj4cQ-6P2PZfTQKhek3XwswtFkttSLYDVdqFA%3D%3D)] 4-hydroxy-1-methyl-2(1H)-quinolone DFT/B3LYP/6-311G -8.55 -3.86 4.69 [ ajbasweb.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUGmE479yxt8Vt_h_FMI6MADyDYC_xWgBg0E0pvL5nXIiAVRSIuOMiQQo2fExRX-YCgzFeaxyzOkyBVzDjxTolkn5AdZkokTZa5zH0GJ0b2qomzYDZIiIV50K_xqj4cQ-6P2PZfTQKhek3XwswtFkttSLYDVdqFA%3D%3D)] 4-hydroxy-3-cyano-7-chloro-quinoline DFT/B3LYP/6-31G(d,p) -7.31 -2.90 4.41 [ dergipark.org.tr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj6Sp5eDYvy6FR5Uol_2mss7WxkpBESWvuv0M04r1zzsL-IHgl1qGeXsM1JECSfKFLZ4XyAk-Mq7H_ZpmY0inX0OXdyYyjoweDzw3t6GizVbjwXK4d2xVvY4cMjmjP7jMqiR2EdDYe64fYHlAQ0BzbvoM%3D)]

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the conformation with the lowest potential energy, which represents the most stable, preferred three-dimensional structure of the molecule.

For a molecule like this compound, the primary source of conformational flexibility is the propyl side chain. While the quinoline ring system is largely planar and rigid, the propyl group can rotate around the C-C single bonds, leading to various conformers.

A typical conformational analysis study would involve systematically rotating the bonds of the propyl chain and calculating the potential energy of each resulting conformation using a molecular mechanics force field (e.g., MMFF94). The goal is to identify the global energy minimum—the most stable conformer—as well as other low-energy local minima. This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a protein. An energy-minimized structure is also the standard starting point for more complex simulations like molecular docking and molecular dynamics.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of the atoms over time. MD simulations provide deeper insights into the stability of the complex, the flexibility of the ligand and protein, and the energetic contributions to binding.

MD simulations have been performed on various quinoline derivatives to assess their stability within the active sites of target proteins. researchgate.netnih.govtandfonline.commdpi.com In a typical MD study, the docked complex is placed in a simulated physiological environment (a box of water molecules with ions). The forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step (femtoseconds). This process is repeated for millions of steps, generating a trajectory that shows how the complex evolves over nanoseconds or even microseconds.

Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the structural stability of the complex. A stable RMSD suggests the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Binding Free Energy: Calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), this provides a more accurate estimation of the binding affinity than docking scores alone.

MD simulations of this compound bound to a target would reveal how the propyl chain explores the hydrophobic pockets of the binding site and how the entire complex adapts to achieve a stable, low-energy state.

Table 3: Summary of Molecular Dynamics Simulation Findings for a Quinoline-3-Carboxamide (B1254982) Derivative (6f) with ATM Kinase

Simulation Parameter Observation/Result Interpretation Reference Simulation Length 100 ns Provides a reasonable timescale to assess complex stability. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGI97JELM9UiEj8fnjWUjDjlenqdaCniWJzQEl9KEZplgChoYGTkCMYY_pFZJLoEY82TXEnuuDAXzz-VSX4Vc87z8MzeAx9_8KxBOX89AWPfaPbNITSqBzBVVgEP2dInII%3D)] Protein-Ligand RMSD Stable throughout the simulation. The ligand (6f) remains stably bound in the active site of ATM kinase. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGI97JELM9UiEj8fnjWUjDjlenqdaCniWJzQEl9KEZplgChoYGTkCMYY_pFZJLoEY82TXEnuuDAXzz-VSX4Vc87z8MzeAx9_8KxBOX89AWPfaPbNITSqBzBVVgEP2dInII%3D)] Protein Secondary Structure Stable throughout the simulation. The binding of the ligand does not cause significant disruptive changes to the protein's overall fold. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGI97JELM9UiEj8fnjWUjDjlenqdaCniWJzQEl9KEZplgChoYGTkCMYY_pFZJLoEY82TXEnuuDAXzz-VSX4Vc87z8MzeAx9_8KxBOX89AWPfaPbNITSqBzBVVgEP2dInII%3D)]

In Silico Prediction of Metabolic Pathways and Enzyme Involvement for 2-Propylquinoline Metabolites

In silico metabolism prediction tools are used in early drug development to forecast how a compound might be chemically altered by metabolic enzymes in the body, primarily the Cytochrome P450 (CYP450) family. nih.govnih.gov These predictions help identify potential sites of metabolism (SoM) on the molecule, which can influence its pharmacokinetic profile and potential for producing active or toxic metabolites.

For 2-propylquinoline derivatives, the primary metabolic transformations are expected to be oxidation reactions catalyzed by CYP450 enzymes. Studies on the parent compound, quinoline, have identified specific CYP enzymes involved in its metabolism. nih.gov For example, CYP2E1 is the principal enzyme responsible for the formation of 3-hydroxyquinoline, while CYP2A6 is primarily involved in producing quinoline-5,6-epoxide, which is subsequently converted to quinoline-5,6-diol by epoxide hydrolase. nih.gov

Based on these findings, the predicted metabolic pathways for this compound would likely involve:

Hydroxylation of the quinoline ring: Additional hydroxyl groups could be added to the benzene (B151609) ring portion of the scaffold, likely catalyzed by enzymes such as CYP2E1.

Oxidation of the propyl side chain: The alkyl chain is a common site for metabolic attack, leading to the formation of various hydroxylated metabolites (e.g., at the α, β, or γ carbons) or further oxidation to ketones or carboxylic acids.

N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, a common metabolic pathway for heterocyclic compounds.

Knowledge-based in silico systems and machine learning models can predict the likelihood of each of these transformations, helping to build a comprehensive metabolic map for the compound before it is tested in vitro or in vivo. news-medical.net

Table 4: Predicted Metabolites and Key Enzymes for the Quinoline Core Structure

Metabolite Primary Enzyme(s) Involved Metabolic Reaction Reference 3-Hydroxyquinoline CYP2E1 Aromatic Hydroxylation [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyQXgA3ualg4gfQcg4rwVuKv_XtC00bgIpKR4fORq_mRmDognSyWsp9Dgv6q_Xf7ambARBz1R7GjiZZU7yt2DHdsEmVad0UfTj03qeIm0JZUIh6wSoTo4j9p_7N-nywSipzh8%3D)] Quinoline-5,6-diol CYP2A6, Epoxide Hydrolase Epoxidation followed by hydrolysis [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyQXgA3ualg4gfQcg4rwVuKv_XtC00bgIpKR4fORq_mRmDognSyWsp9Dgv6q_Xf7ambARBz1R7GjiZZU7yt2DHdsEmVad0UfTj03qeIm0JZUIh6wSoTo4j9p_7N-nywSipzh8%3D)] Quinoline-1-oxide CYP2A6 N-oxidation [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyQXgA3ualg4gfQcg4rwVuKv_XtC00bgIpKR4fORq_mRmDognSyWsp9Dgv6q_Xf7ambARBz1R7GjiZZU7yt2DHdsEmVad0UfTj03qeIm0JZUIh6wSoTo4j9p_7N-nywSipzh8%3D)]

Advanced Analytical Methodologies for Research of 4 Hydroxy 2 Propylquinoline and Derivatives

Advanced Spectroscopic Characterization Techniques in Research: High-Resolution NMR (e.g., DEPT-135), Fourier Transform Infrared (FT-IR) Spectroscopy, UV-Visible Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment in Research Contexts

Spectroscopic methods are fundamental tools for the detailed structural analysis of quinoline (B57606) derivatives. mdpi.comnih.govnih.gov They allow researchers to probe the molecular framework, identify functional groups, and confirm the elemental composition with high accuracy.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is indispensable for the complete structural characterization of organic molecules. mdpi.com Techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms. For quinolinone derivatives, the proton of the 4-OH group is a characteristic signal, often found at a very low field (12-17 ppm) in ¹H-NMR spectra due to strong intramolecular hydrogen bonding with a neighboring carbonyl group. mdpi.com

A particularly powerful NMR technique is the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. researchgate.nettecmag.com DEPT-135 is used for determining the multiplicity of carbon atoms (CHn), which simplifies the interpretation of complex ¹³C NMR spectra. researchgate.net In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (those without attached protons) are not observed, which helps to distinguish them from other carbon types. tecmag.com This technique is crucial for unambiguously assigning carbon signals in the propyl side chain and the quinoline core of 4-hydroxy-2-propylquinoline. researchgate.netrsc.org

| Carbon Type | Expected Signal Phase in DEPT-135 Spectrum | Example Location in this compound |

|---|---|---|

| CH₃ (Methyl) | Positive (Up) | Terminal carbon of the propyl group |

| CH₂ (Methylene) | Negative (Down) | Two carbons within the propyl group |

| CH (Methine) | Positive (Up) | Carbons in the quinoline ring bonded to one hydrogen |

| C (Quaternary) | Absent | Carbons in the quinoline ring at ring junctions or bonded to substituents (e.g., C-2, C-4) |

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.commdpi.com For this compound and its analogues, the FT-IR spectrum provides key information. The analysis of the carbonyl wavelength range (1700–1650 cm⁻¹) is particularly important for quinolinone structures. mdpi.com The presence of specific vibrational bands confirms the identity of the compound and can be used to monitor chemical reactions. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3400-3200 (Broad) |

| N-H (amide in tautomeric form) | Stretching | 3300-3100 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (quinolone carbonyl) | Stretching | 1700-1650 |

| C=C / C=N (aromatic ring) | Stretching | 1650-1450 |

UV-Visible Spectroscopy UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to investigate compounds with conjugated systems, such as the quinoline ring. mdpi.com The resulting spectrum, showing absorbance as a function of wavelength, provides information about the extent of conjugation. The position of the maximum absorbance (λmax) is characteristic of the compound's electronic structure. This technique is often employed in quantitative analysis and for monitoring reactions involving the chromophore of the quinoline scaffold. mdpi.comrsc.org

High-Resolution Mass Spectrometry (HRMS) HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org Instruments like the LTQ-Orbitrap Velos can determine the mass of a molecule with sub-ppm accuracy, allowing for the unambiguous determination of its elemental composition. mdpi.com HRMS is used to identify the molecular ion peak, such as [M+H]⁺ in positive electrospray ionization (ESI) mode, which confirms the molecular weight and helps to validate the proposed structure. rsc.orgnih.gov

Advanced Chromatographic Techniques for Separation, Identification, and Quantification in Complex Biological or Synthetic Mixtures (e.g., LC-MS for microbial strains and clinical samples in research)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govsciex.com This method is essential for analyzing this compound and its derivatives in complex matrices like microbial extracts or clinical samples. mdpi.com

In a typical LC-MS workflow, the sample is injected into an HPLC or UHPLC system where components are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column (such as a C18 column). nih.gov The separated components then enter the mass spectrometer, where they are ionized (e.g., by ESI) and detected. nih.gov

This technique has been successfully used to analyze quinolone derivatives in microbial strains, including those from Pseudomonas and Burkholderia species. mdpi.com A rapid LC-MS method was developed to detect and quantify 28 different quinolone derivatives in both microbial cultures and clinical samples. mdpi.com The high sensitivity and specificity of LC-MS/MS, often using triple quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode, allow for precise quantification of target analytes even at very low concentrations (pg/mL levels). sciex.comnih.gov The development of LC-MS methods for identifying microbial strains based on their unique chemical profiles is an emerging area of research. nih.govnih.gov

Methodologies for Biosynthesis and Metabolic Profiling (e.g., ESI-LC/MS for Metabolite Identification)

Understanding the biosynthesis of natural products and profiling metabolites in biological systems are key areas of research where mass spectrometry plays a pivotal role. Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC/MS) is a primary tool for these studies. rhhz.netnih.gov

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com For research on this compound, ESI-LC/MS can be used to study its production by microorganisms or its metabolism in a host. The workflow involves extracting metabolites from the sample, separating them via LC, and analyzing them with a high-resolution mass spectrometer like an Orbitrap. mdpi.com

The high mass accuracy and fragmentation capabilities (MS/MS) of these instruments allow for the tentative identification of known and unknown metabolites. rhhz.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented, and the resulting product ion spectrum provides structural information, creating a "fingerprint" for that molecule. rhhz.netmdpi.com This approach has been widely used to profile complex mixtures of plant and microbial extracts, leading to the identification of hundreds of distinct metabolites in a single analysis. nih.gov

Future Research Directions and Translational Perspectives Pre Clinical Focus

Design and Synthesis of Novel Multi-Target Agents Based on the 4-Hydroxyquinoline (B1666331) Scaffold

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. Consequently, the design of multi-target agents, capable of modulating multiple biological pathways simultaneously, has emerged as a promising therapeutic strategy. frontiersin.org The 4-hydroxyquinoline scaffold is particularly well-suited for this approach due to its ability to be functionalized at various positions, allowing for the creation of hybrid molecules that can interact with diverse biological targets. mdpi.comresearchgate.net

Recent studies have demonstrated the successful synthesis of 4-hydroxy-2-quinolinone derivatives that exhibit both antioxidant and lipoxygenase (LOX) inhibitory activities, classifying them as multi-target agents for inflammatory conditions. mdpi.comresearchgate.netnih.gov For instance, quinolinone–carboxamide compounds and hybrids with natural products like ferulic acid have shown significant potential in this regard. mdpi.comnih.gov The exploration of quinoline-chalcone hybrids has also revealed promising multi-target anticancer agents.

Future efforts in this area will likely focus on the rational design of novel hybrid compounds that combine the 4-hydroxyquinoline core with other pharmacophores known to interact with specific disease-related targets. This could involve creating molecules that, for example, inhibit both tumor growth and angiogenesis in cancer, or that target both amyloid-beta aggregation and oxidative stress in Alzheimer's disease. The synthesis of extensive libraries of such compounds will be crucial for identifying lead candidates with optimal multi-target profiles.

Table 1: Examples of Multi-Target Agents Based on the 4-Hydroxy-2-quinolinone Scaffold

| Compound Type | Targeted Activities | Example Compounds | Key Findings | Reference |

|---|---|---|---|---|

| Quinolinone–Carboxamides | Antioxidant, Lipoxygenase (LOX) Inhibition | 3g, 3h, 3s | Compound 3g showed combined antioxidant and LOX inhibitory activity. Compounds 3h and 3s exhibited potent LOX inhibition. | mdpi.comnih.gov |

| Quinolinone–Cinnamic/Benzoic Acid Hybrids | Antioxidant, Lipoxygenase (LOX) Inhibition | 11e | Emerged as a multi-target agent with both antioxidant and LOX inhibitory properties. | mdpi.comnih.gov |

Exploration of New Biological Targets and Pathways for Quinoline-Based Molecules

The quinoline (B57606) nucleus is a versatile scaffold that has been associated with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govorientjchem.orgnih.govbenthamscience.com This wide range of activities suggests that quinoline-based molecules can interact with a multitude of biological targets and pathways. While some of these targets are well-established, such as topoisomerases for anticancer agents and heme detoxification for antimalarials, there is a vast, unexplored landscape of potential molecular interactions. nih.gov

Future research should aim to identify and validate novel biological targets for 4-hydroxy-2-propylquinoline and its analogs. This can be achieved through a combination of approaches, including:

Phenotypic Screening: Testing compounds in cell-based or organism-based assays to identify desired physiological effects, followed by target deconvolution to identify the responsible molecular targets.

Proteomics and Transcriptomics: Analyzing changes in protein and gene expression in response to treatment with quinoline derivatives to elucidate their mechanisms of action and identify affected pathways.

Chemical Proteomics: Utilizing affinity-based probes to directly identify the protein targets of 4-hydroxyquinoline derivatives within the cellular proteome.

By expanding our understanding of the biological targets of quinoline-based molecules, we can uncover new therapeutic applications and develop more selective and potent drugs. For example, identifying novel targets in pathways related to neuroinflammation or metabolic disorders could open up new avenues for the treatment of these conditions.

Development of Advanced and Sustainable Synthetic Strategies for Complex this compound Analogs

The synthesis of complex molecular architectures is often a bottleneck in the drug discovery process. Traditional synthetic methods can be time-consuming, resource-intensive, and generate significant chemical waste. Therefore, the development of advanced and sustainable synthetic strategies for the construction of complex this compound analogs is a critical area of future research.

Recent advancements in synthetic organic chemistry have provided a toolbox of powerful methods that can be applied to the synthesis of quinoline derivatives. These include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis. nih.govresearchgate.net Microwave-assisted synthesis, for example, has been shown to be an efficient and eco-friendly method for preparing 4-hydroxy-2-quinolone analogues. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. rsc.org The development of novel MCRs for the synthesis of diverse quinoline scaffolds is a promising area of research. rsc.org

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes and introducing molecular diversity. chemrxiv.org Programmed multiple C-H functionalization of the 4-hydroxyquinoline scaffold has been demonstrated as an effective way to build chemical libraries for biological screening. chemrxiv.org

By embracing these modern synthetic methodologies, chemists can accelerate the synthesis of novel this compound analogs, enabling a more rapid exploration of their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and build predictive models. In the context of this compound, AI and ML can be applied to:

Rational Compound Design: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design novel quinoline derivatives with improved binding affinity and selectivity for specific biological targets. nih.govnih.gov These computational approaches can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.govnih.gov

Activity Prediction: ML models can be trained on existing data to predict the biological activities of virtual or yet-to-be-synthesized compounds. This can help to identify promising candidates for further experimental evaluation and guide the design of focused compound libraries.

ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development, helping to identify and eliminate compounds with unfavorable pharmacokinetic or safety profiles. nih.gov

The synergy between computational modeling and experimental validation will be crucial for accelerating the discovery and development of new drugs based on the 4-hydroxyquinoline scaffold.

Table 2: Application of AI and ML in 4-Hydroxyquinoline Research

| Application | Description | Potential Impact |

|---|---|---|

| Rational Compound Design | Utilizes molecular docking and QSAR to design molecules with enhanced target affinity and selectivity. | Prioritizes synthesis of promising compounds, reducing time and cost. |

| Activity Prediction | Employs machine learning models to forecast the biological activities of new compounds. | Guides the design of focused libraries and identifies high-potential candidates early. |

| ADMET Prediction | Uses AI to predict the pharmacokinetic and toxicity profiles of drug candidates. | Early identification and elimination of compounds with poor ADMET properties. |

Investigation of this compound in Advanced In Vitro Models for Pathway-Specific Research

Traditional two-dimensional (2D) cell cultures have been the workhorse of in vitro drug screening for decades. However, they often fail to recapitulate the complex microenvironment of human tissues, leading to poor translation of in vitro findings to clinical outcomes. Advanced in vitro models, such as three-dimensional (3D) cell cultures (e.g., spheroids and organoids) and organ-on-a-chip systems, offer a more physiologically relevant platform for studying drug effects.

Future pre-clinical research on this compound should leverage these advanced in vitro models to:

Investigate Pathway-Specific Effects: These models can be used to dissect the specific signaling pathways that are modulated by quinoline derivatives in a more tissue-like context. For example, the effect of a compound on angiogenesis could be studied in a microfluidic device that mimics a blood vessel network.

Assess Efficacy and Toxicity in a More Realistic Setting: By more closely mimicking the in vivo environment, these models can provide a more accurate prediction of a drug's efficacy and potential toxicity in humans.

Enable Personalized Medicine Approaches: Patient-derived organoids can be used to test the efficacy of different 4-hydroxyquinoline analogs on an individual's specific disease, paving the way for personalized treatment strategies.

The adoption of these advanced in vitro models will be instrumental in bridging the gap between pre-clinical research and clinical development, ultimately leading to the development of more effective and safer therapies based on the 4-hydroxyquinoline scaffold.

Q & A

Basic: What are common synthetic routes for 4-Hydroxy-2-propylquinoline, and how can reaction yields be optimized?

Methodological Answer:

The Gould-Jacobs reaction is a primary method for synthesizing 4-hydroxyquinolines. For this compound, cyclization of propyl-substituted aniline derivatives with diethyl ethoxymethylenemalonate under reflux conditions (e.g., in diphenyl ether at 220°C) forms the quinoline core. Post-synthetic modifications, such as hydroxylation at the 4-position, require careful control of oxidizing agents (e.g., H₂O₂/FeSO₄) to avoid over-oxidation . Yield optimization involves:

- Catalyst screening : Transition metal catalysts (e.g., Cu(I)) improve cyclization efficiency.

- Solvent selection : High-boiling solvents (e.g., DMF or ethylene glycol) enhance reaction homogeneity.

- Temperature gradients : Stepwise heating (100°C → 220°C) reduces side reactions.

Table 1 : Yield comparison under varying conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | Diphenyl ether | 220 | 45 |

| Cu(I) | DMF | 220 | 68 |

| FeCl₃ | Ethylene glycol | 200 | 52 |

Basic: How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm the propyl sidechain (δ 0.9–1.2 ppm for CH₃, δ 1.4–1.6 ppm for CH₂) and hydroxyl proton (δ 10–12 ppm, broad singlet). Aromatic protons appear as multiplets between δ 7.0–8.5 ppm .

- IR spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and conjugated C=O/C=N bonds (1650–1750 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 217.1102 for C₁₂H₁₃NO) .

Basic: What are standard protocols for evaluating the antimicrobial activity of this compound derivatives?

Methodological Answer:

Use the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method:

- Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

- Inoculate with standardized bacterial/fungal suspensions (1–5 × 10⁵ CFU/mL).

- Incubate at 37°C for 18–24 hours.

- Determine MIC (minimum inhibitory concentration) via optical density (OD₆₀₀) measurements. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced: How can contradictions in reported biological activity data for this compound derivatives be resolved?

Methodological Answer:

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

- Meta-analysis : Compare data across studies using standardized metrics (e.g., MIC normalized to logP values).

- Structural re-evaluation : Verify substituent regiochemistry (e.g., 6-methoxy vs. 7-methoxy derivatives alter antibacterial potency by 4–8-fold) .

- Assay harmonization : Re-test compounds under uniform CLSI guidelines to eliminate protocol variability .

Advanced: What methodologies establish structure-activity relationships (SAR) for this compound analogs?

Methodological Answer:

SAR studies require systematic substitution and computational modeling:

- Substituent libraries : Synthesize derivatives with modifications at positions 6, 7, and 8 (e.g., halogens, alkyl, or methoxy groups).

- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity (e.g., antiparasitic IC₅₀) .

- Crystallography : Resolve X-ray structures to identify key hydrogen bonds (e.g., hydroxyl group interactions with bacterial DNA gyrase) .

Table 2 : SAR trends for antiparasitic activity

| Substituent (Position) | logP | IC₅₀ (µM) |

|---|---|---|

| -OCH₃ (6) | 2.1 | 12.3 |

| -Cl (7) | 2.8 | 8.7 |

| -CH₃ (8) | 2.5 | 15.1 |

Advanced: How to design pharmacokinetic studies for this compound derivatives?

Methodological Answer:

Follow ICH guidelines for preclinical testing:

- ADME profiling :

- Dose-response modeling : Use nonlinear mixed-effects (NLME) software (e.g., NONMEM) to predict human-equivalent doses .

Advanced: What computational methods optimize this compound derivatives for target selectivity?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., Plasmodium DHODH) using AutoDock Vina. Prioritize compounds with docking scores < −8.0 kcal/mol .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

- Pharmacophore filtering : Eliminate analogs with off-target interactions (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.